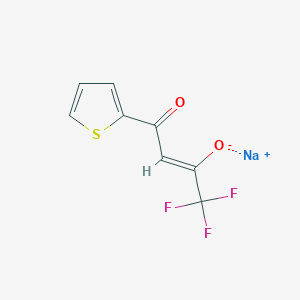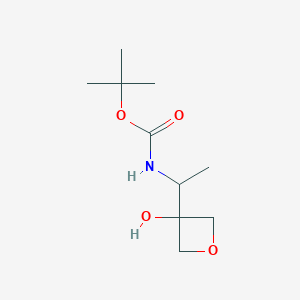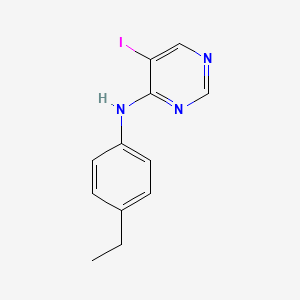
4-Pyrimidinamine, N-(4-ethylphenyl)-5-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethylphenyl)-5-iodopyrimidin-4-amine: is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an ethyl group attached to the phenyl ring and an iodine atom attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethylphenyl)-5-iodopyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylphenylamine and 5-iodopyrimidine as the primary starting materials.
Coupling Reaction: The 4-ethylphenylamine is reacted with 5-iodopyrimidine in the presence of a coupling agent such as palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure N-(4-Ethylphenyl)-5-iodopyrimidin-4-amine.
Industrial Production Methods: In an industrial setting, the production of N-(4-Ethylphenyl)-5-iodopyrimidin-4-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(4-Ethylphenyl)-5-iodopyrimidin-4-amine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, which may have different chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: N-(4-Ethylphenyl)-5-iodopyrimidin-4-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new drugs for treating various diseases.
Industry: In the industrial sector, N-(4-Ethylphenyl)-5-iodopyrimidin-4-amine is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-5-iodopyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-Methylphenyl)-5-iodopyrimidin-4-amine: This compound has a methyl group instead of an ethyl group attached to the phenyl ring. It may exhibit similar chemical properties but with slight differences in reactivity and biological activity.
N-(4-Chlorophenyl)-5-iodopyrimidin-4-amine: The presence of a chlorine atom instead of an ethyl group can significantly alter the compound’s chemical and biological properties.
N-(4-Bromophenyl)-5-iodopyrimidin-4-amine:
Uniqueness: N-(4-Ethylphenyl)-5-iodopyrimidin-4-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the ethyl group and iodine atom provides distinct properties that make it valuable in various research and industrial applications.
Properties
CAS No. |
500228-16-0 |
|---|---|
Molecular Formula |
C12H12IN3 |
Molecular Weight |
325.15 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-5-iodopyrimidin-4-amine |
InChI |
InChI=1S/C12H12IN3/c1-2-9-3-5-10(6-4-9)16-12-11(13)7-14-8-15-12/h3-8H,2H2,1H3,(H,14,15,16) |
InChI Key |
QNDBWEFZAZSTIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=NC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


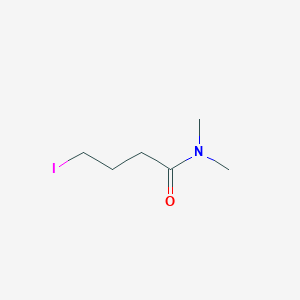
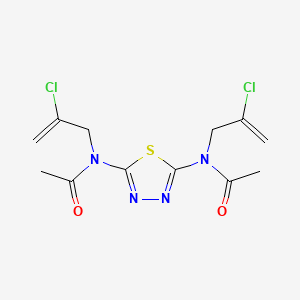


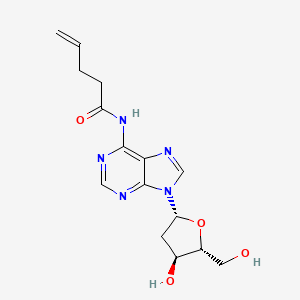
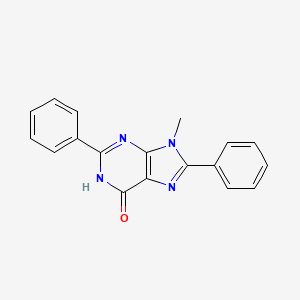
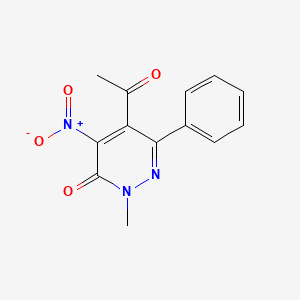
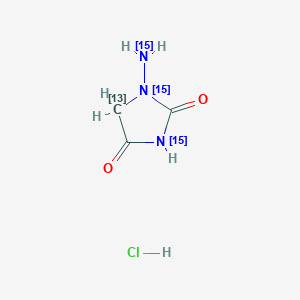

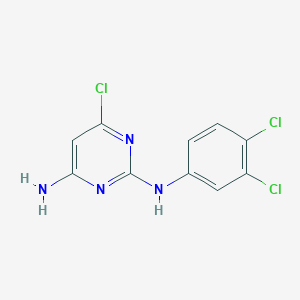
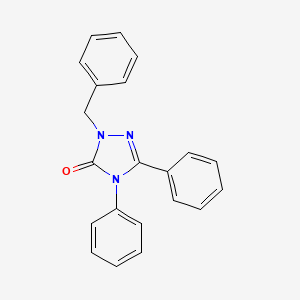
![1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12924709.png)
